Methyl 3-amino-2-methylimidazo[1,2-A]pyridine-6-carboxylate
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Overview
Description
Methyl 3-amino-2-methylimidazo[1,2-A]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-2-methylimidazo[1,2-A]pyridine-6-carboxylate typically involves the functionalization of the imidazo[1,2-A]pyridine scaffold. This can be achieved through various methods, including transition metal catalysis, metal-free oxidation, and photocatalysis . One common approach is the reaction of 2-methylimidazo[1,2-A]pyridine with appropriate reagents under controlled conditions to introduce the amino and carboxylate groups .
Industrial Production Methods
Industrial production of this compound may involve solvent- and catalyst-free synthesis methods, which are more environmentally friendly and cost-effective . These methods often utilize high temperatures and pressures to drive the reactions to completion.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-methylimidazo[1,2-A]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include transition metals, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride . Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-A]pyridine scaffold .
Scientific Research Applications
Methyl 3-amino-2-methylimidazo[1,2-A]pyridine-6-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-amino-2-methylimidazo[1,2-A]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-A]pyridine: A closely related compound with similar structural features but lacking the amino and carboxylate groups.
3-Amino-2-methylimidazo[1,2-A]pyridine: Similar to the target compound but without the methyl ester group.
Uniqueness
Methyl 3-amino-2-methylimidazo[1,2-A]pyridine-6-carboxylate is unique due to the presence of both amino and carboxylate functional groups, which confer distinct chemical reactivity and biological activity compared to its analogues .
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 3-amino-2-methylimidazo[1,2-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-6-9(11)13-5-7(10(14)15-2)3-4-8(13)12-6/h3-5H,11H2,1-2H3 |
InChI Key |
XSCBOOZWWVJVPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)C(=O)OC)N |
Origin of Product |
United States |
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